2-Amino-6-iodo-3-phenylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-iodo-3-phenylquinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of iodine and phenyl groups in the structure may influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-iodo-3-phenylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis may start with anthranilic acid, which is a common precursor for quinazoline derivatives.
Cyclization: The formation of the quinazoline ring can be achieved through cyclization reactions, often involving condensation with appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-iodo-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups at the iodine position.
Scientific Research Applications
2-Amino-6-iodo-3-phenylquinazolin-4(3H)-one may have several scientific research applications, including:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the synthesis of other quinazoline derivatives with industrial relevance.
Mechanism of Action
The mechanism of action of 2-Amino-6-iodo-3-phenylquinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the iodine and phenyl groups may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-phenylquinazolin-4(3H)-one: Lacks the iodine atom, which may result in different reactivity and biological properties.
6-Iodoquinazolin-4(3H)-one: Lacks the amino and phenyl groups, which may affect its chemical and biological behavior.
Uniqueness
2-Amino-6-iodo-3-phenylquinazolin-4(3H)-one is unique due to the combination of the amino, iodine, and phenyl groups in its structure. This combination may result in distinct chemical reactivity and biological activities compared to other quinazoline derivatives.
Properties
Molecular Formula |
C14H10IN3O |
---|---|
Molecular Weight |
363.15 g/mol |
IUPAC Name |
2-amino-6-iodo-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C14H10IN3O/c15-9-6-7-12-11(8-9)13(19)18(14(16)17-12)10-4-2-1-3-5-10/h1-8H,(H2,16,17) |
InChI Key |
BVANMIBNMABQIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)I)N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.